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Technical Support Center: SNORD116 RNA
Extraction
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address the common challenge of low yield when extracting SNORD116

RNA from patient samples.

Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues during your SNORD116

RNA extraction experiments.

Issue: Low or No SNORD116 RNA Yield

A common problem encountered by researchers is a lower-than-expected yield of SNORD116

RNA. This can be due to a variety of factors, from sample handling to the extraction protocol

itself.

Question 1: My total RNA yield is low. What could be the
cause?
Answer:
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Several factors can contribute to a low total RNA yield, which will consequently affect the yield

of SNORD116. Consider the following:

Incomplete Sample Lysis and Homogenization: For many patient samples, especially

tissues, complete disruption is critical to release the RNA.[1][2][3] Insufficient

homogenization will leave RNA trapped within cells, leading to poor recovery.[1]

Recommendation: Ensure thorough homogenization. For tough or fibrous tissues,

consider methods like bead beating or grinding in liquid nitrogen.[4] For smaller or difficult-

to-lyse samples, enzymatic digestion (e.g., with proteinase K) upstream of lysis can be

beneficial.[2]

Incorrect Lysis Buffer Volume: Using too little lysis buffer for the amount of starting material

can result in incomplete lysis and RNase inactivation.

Poor Quality of Starting Material: The quality of the patient sample is paramount. Delays in

processing or improper storage can lead to RNA degradation by endogenous RNases.[5]

Recommendation: Whenever possible, process fresh samples immediately after

collection.[5] If storage is necessary, snap-freezing in liquid nitrogen and storing at -80°C

is a reliable method.[6] For tissue biopsies, using a stabilizing solution like RNAlater can

be an option, but its effectiveness can be tissue-dependent.[6]

Suboptimal RNA Isolation Method: The chosen RNA extraction method may not be ideal for

isolating small RNAs like snoRNAs.

Recommendation: Utilize kits and protocols specifically designed for or validated for the

recovery of small RNAs or total RNA including miRNA.[7] Phenol-chloroform-based

methods (e.g., TRIzol) are generally effective for recovering a wide range of RNA sizes.[8]

Question 2: My total RNA yield is acceptable, but my
SNORD116 levels are still low. Why?
Answer:

If your total RNA yield appears sufficient but you are still struggling to detect or quantify

SNORD116, the issue might be specific to the nature of snoRNAs or the downstream
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application.

RNA Degradation: While total RNA quantity might seem fine on a NanoDrop, the integrity of

the RNA could be compromised. SNORD116, being a small non-coding RNA, can be

susceptible to degradation.

Recommendation: Assess RNA integrity using a bioanalyzer. High-quality RNA should

have a high RNA Integrity Number (RIN).[9][10] For small RNA analysis, specific small

RNA assays can provide a more accurate picture of the quality of that fraction.[11]

Suboptimal Elution: The RNA may be binding too tightly to the silica column in kit-based

methods.

Recommendation: To improve elution, you can slightly increase the elution buffer volume

or perform a second elution.[12] Heating the elution buffer to 60-70°C before applying it to

the column can also enhance recovery.

Presence of Inhibitors: Contaminants carried over from the extraction, such as salts or

phenol, can inhibit downstream applications like RT-qPCR, making it seem like the yield is

low.[9]

Recommendation: Ensure that the A260/230 ratio of your RNA sample is within the

optimal range (around 2.0).[9] If it is low, consider re-precipitating the RNA or using a

cleanup kit.[12]

Frequently Asked Questions (FAQs)
Q1: What is the expected yield of total RNA from patient samples?

A1: The expected RNA yield can vary significantly depending on the sample type, size, and

cellularity. The following table provides a general reference.
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Sample Type Starting Amount Average RNA Yield

Whole Blood (PAXgene tube) 2.5 mL 3 - 10 µg

Peripheral Blood Mononuclear

Cells (PBMCs)
1 x 10^6 cells 1 - 5 µg

Fresh Frozen Tissue 10 mg 10 - 50 µg

Formalin-Fixed Paraffin-

Embedded (FFPE) Tissue
10 µm section 0.1 - 2 µg

Core Needle Biopsy (Fresh

Frozen)
1 biopsy 0.1 - 10 µg[13]

Q2: How can I improve RNA yield from FFPE samples?

A2: FFPE samples are particularly challenging due to RNA fragmentation and cross-linking

caused by formalin fixation.[4] To improve your yield:

Use a kit specifically designed for FFPE samples, as these often contain reagents to reverse

formaldehyde modifications.[4]

Increase the proteinase K digestion time to ensure complete tissue lysis.

Perform a deparaffinization step with xylene or a non-toxic equivalent to remove all paraffin

before lysis.

Q3: What quality control measures are essential for SNORD116 analysis?

A3: Proper quality control is crucial. At a minimum, you should assess:

RNA Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). A

Qubit is generally more accurate as it uses RNA-specific dyes.[13]

RNA Purity: Check the A260/280 and A260/230 ratios on a spectrophotometer. An A260/280

ratio of ~2.0 indicates pure RNA, free from protein contamination. An A260/230 ratio of 2.0-

2.2 suggests minimal contamination with salts or organic solvents.[9][10]
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RNA Integrity: Use a microfluidics-based system like the Agilent Bioanalyzer to determine the

RNA Integrity Number (RIN). For small RNA analysis, a dedicated small RNA chip can

visualize the snoRNA fraction.[11][14]

Q4: Can carrier RNA help in increasing the yield of SNORD116?

A4: Yes, for very small samples or when the expected RNA yield is extremely low, adding a

carrier RNA (like glycogen or polyacrylamide) during precipitation can help to improve the

recovery of your target RNA.[4][5]

Experimental Protocols
Protocol 1: SNORD116 RNA Extraction from Fresh
Frozen Patient Tissue
This protocol is optimized for high-quality total RNA extraction, including small RNAs, from

fresh-frozen tissue samples.

Sample Preparation:

Keep tissue frozen on dry ice until ready to process.

Weigh out 10-20 mg of frozen tissue.

For efficient lysis, it is crucial to disrupt the tissue. This can be done by grinding the tissue

to a powder in a liquid nitrogen-cooled mortar and pestle or by using a bead mill

homogenizer with appropriate lysis buffer.

Homogenization:

Transfer the powdered or intact tissue into a tube containing 1 mL of a phenol-based lysis

reagent (e.g., TRIzol).

Homogenize the sample using a rotor-stator homogenizer until no visible tissue clumps

remain.

Phase Separation:
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Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of lysis reagent.

Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red

phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing

the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube without disturbing the

interphase.

Add 0.5 mL of isopropanol per 1 mL of lysis reagent used initially.

Mix gently and incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Discard the supernatant.

Wash the RNA pellet by adding at least 1 mL of 75% ethanol.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Carefully remove the ethanol wash.

Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to

dissolve.

Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
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Incubate at 55-60°C for 10 minutes to aid in solubilization.

DNase Treatment (Optional but Recommended):

To remove any contaminating genomic DNA, treat the RNA sample with DNase I

according to the manufacturer's instructions.

Re-purify the RNA using a column-based cleanup kit or by performing another round of

phenol-chloroform extraction and precipitation.
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Caption: Workflow for SNORD116 RNA Extraction and Quality Control.
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Caption: Troubleshooting Decision Tree for Low SNORD116 Yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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